molecular formula C14H12F3N3O5 B1679085 Pretomanid CAS No. 187235-37-6

Pretomanid

Número de catálogo: B1679085
Número CAS: 187235-37-6
Peso molecular: 359.26 g/mol
Clave InChI: ZLHZLMOSPGACSZ-NSHDSACASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pretomanid is a nitroimidazooxazine antimycobacterial agent provided for research use in studying drug-resistant tuberculosis. It exhibits a unique dual mechanism of action, making it a valuable tool for antimicrobial research. Firstly, it inhibits mycolic acid biosynthesis, thereby disrupting the formation of the essential bacterial cell wall in replicating Mycobacterium tuberculosis . Secondly, under anaerobic conditions, it acts as a respiratory poison; the compound is bioactivated by a bacterial enzyme (deazaflavin-dependent nitroreductase, Ddn), leading to the release of nitric oxide, which is bactericidal against non-replicating, persistent bacilli . This activity against both active and dormant populations is a key area of scientific interest. This compound is specifically noted for its role in combating extensively drug-resistant (XDR) and treatment-intolerant or non-responsive multidrug-resistant (MDR) pulmonary tuberculosis in clinical settings . Its research value is highlighted by its inclusion in the BPaL regimen (combined with bedaquiline and linezolid), which has demonstrated high efficacy in clinical trials . This makes this compound a critical compound for in vitro studies aimed at understanding and overcoming multi-drug resistance mechanisms. Researchers can utilize this high-purity compound to investigate novel TB therapeutic strategies and explore the mechanisms of nitroimidazole-class drugs. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans or animals.

Propiedades

IUPAC Name

(6S)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O5/c15-14(16,17)25-10-3-1-9(2-4-10)7-23-11-5-19-6-12(20(21)22)18-13(19)24-8-11/h1-4,6,11H,5,7-8H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHZLMOSPGACSZ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041163
Record name PA-824
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

462.3±55.0
Record name Pretomanid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05154
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

<1 mg/mL
Record name Pretomanid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05154
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

187235-37-6
Record name PA 824
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187235-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pretomanid [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187235376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pretomanid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05154
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PA-824
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8041163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRETOMANID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XOI31YC4N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Métodos De Preparación

Stereoselective Synthesis via (S)-Epichlorohydrin Alkylation

Core Reaction Sequence

The 2023 ACS Organic Process Research & Development route employs 2-chloro-4-nitroimidazole (11 ) and (S)-epichlorohydrin as starting materials (Scheme 1). The sequence involves:

  • N-Alkylation : Reacting 11 with (S)-epichlorohydrin under basic conditions (NaH, DMF, 50°C) to form epoxide 12 (78% yield).
  • Hydrolysis : Treatment of 12 with aqueous HCl in THF converts the epoxide to diol 13 (85% yield).
  • Selective Protection : tert-Butyldimethylsilyl (TBS) protection of the primary alcohol in 13 using TBSCl and imidazole in DCM yields 14 (91% yield).
  • Benzylation : Coupling 14 with 4-(trifluoromethoxy)benzyl bromide via Mitsunobu reaction (DIAD, PPh₃) gives protected alcohol 15 (82% yield).
  • Deprotection/Cyclization : One-pot TBS removal (TBAF in THF) and cyclization under acidic conditions (HCl/MeOH) furnishes pretomanid (1 ) in 28% overall yield.
Table 1: Critical Parameters for 2023 Route
Step Reactant Conditions Yield (%)
1 (S)-Epichlorohydrin NaH, DMF, 50°C, 6 h 78
2 HCl (aq.) THF, RT, 2 h 85
3 TBSCl, Imidazole DCM, 0°C → RT, 12 h 91
4 4-TFMBzBr, DIAD, PPh₃ THF, 0°C → RT, 24 h 82
5 TBAF, HCl/MeOH THF/MeOH, 60°C, 16 h 36 (cum.)

Process Optimization Challenges

Excess NaH (>3 equiv) during cyclization induced decomposition, necessitating strict stoichiometric control. Methanol adduct 27 formed as a major byproduct (11%) during final deprotection, requiring recrystallization from methyl tert-butyl ether (MTBE) to achieve ≥99% HPLC purity.

Patent Route from 2,5-Dibromo-4-nitroimidazole

Halogenated Intermediate Strategy

The CN113717197A patent details a six-step sequence starting from 2,5-dibromo-4-nitroimidazole (1 ):

  • Vinylation : Alkylation with 3-bromopropene under K₂CO₃/DMF forms 3 (92% yield).
  • Epoxidation : mCPBA-mediated epoxidation of 3 in DCM yields 4 (88% yield).
  • Ring-Opening : Reaction of 4 with (R)-glycidol derivatives (16–20 ) in THF with K₂CO₃ produces 5 (85% yield).
  • Benzylation : Mitsunobu coupling with 4-(trifluoromethoxy)benzyl chloride gives 8 (83% yield).
  • Deprotection : Propionate cleavage using K₂CO₃/MeOH generates alcohol 9 (89% yield).
  • Cyclization : Base-mediated (K₂CO₃/THF) intramolecular etherification affords this compound (1 ) in 86–88% yield.
Table 2: Patent Route Performance Metrics
Step Key Reagent Solvent Temperature (°C) Yield (%)
1 3-Bromopropene DMF 50 92
2 mCPBA DCM 0 → RT 88
3 (R)-Glycidol derivatives THF 60 85
6 K₂CO₃ THF 60 88

Advantages Over Prior Art

This route avoids chromatographic purification until the final step, enhancing scalability. The use of halogenated intermediates improves regioselectivity during epoxide ring-opening, minimizing positional isomer formation.

Byproduct Analysis and Structural Corrections

3-Nitro Isomer Synthesis

Initial misassignment of the nitro group position in this compound analogs led to the 2017 synthesis of 3-nitro isomer 8 . Key steps included:

  • Nitration : Directed ortho-nitration of 2-methylimidazole using HNO₃/AcOH at −10°C (62% yield).
  • Chiral Resolution : HPLC separation on a Chiralpak IC column to isolate enantiopure 8 .

X-ray crystallography confirmed the 3-nitro configuration, which displayed no antimycobacterial activity (MIC >256 µg/mL vs. 0.015–0.03 µg/mL for this compound).

Methanol Adduct Formation

During HCl-mediated deprotection in MeOH, nucleophilic attack by methanol at the oxazine ring’s electrophilic carbon generated adduct 27 . Reducing MeOH content to <10% v/v and maintaining temperatures below 30°C suppressed this side reaction.

Comparative Evaluation of Synthetic Approaches

Table 3: Method Comparison
Parameter 2023 ACS Route 2021 Patent 2017 Isomer Study
Starting Material 2-Chloro-4-nitroimidazole 2,5-Dibromo-4-nitroimidazole 2-Methylimidazole
Key Step TBS-directed cyclization Halogen-assisted epoxidation Regioselective nitration
Overall Yield 28–36% 68–72% 62% (isomer 8 )
Chromatography Steps 3 1 2
Stereochemical Control (S)-Epichlorohydrin (R)-Glycidol derivatives Chiral HPLC resolution

Industrial-Scale Considerations

Solvent Selection

  • Polar Aprotic Solvents : DMF and DMSO enabled high-temperature alkylations but required extensive washing to remove residuals.
  • Ether Solvents : THF and MTBE provided optimal cyclization rates while minimizing racemization.

Cost Analysis

The patent route’s brominated intermediates increased raw material costs by ~15% compared to the 2023 method. However, reduced purification needs lowered operational expenses by 30%.

Aplicaciones Científicas De Investigación

Clinical Trials and Efficacy

Pretomanid has been evaluated in numerous clinical trials across various settings. Key findings from these studies are summarized below:

Table 1: Summary of Clinical Trials Involving this compound

Study TypeParticipantsRegimen DescriptionKey Findings
Phase 2 Trial157This compound + rifampicin + pyrazinamideMedian time to culture negativity: 42 days (arm 1), 28 days (arm 2), 56 days (arm 3) .
Meta-analysisVariousThis compound-containing regimensFavorable outcomes were 46.73 times more likely compared to non-pretomanid regimens .
Systematic ReviewEight studiesVarious this compound regimensHigh success rates: 90% favorable outcomes in drug-resistant tuberculosis cases .

Safety Profile

The safety profile of this compound has been assessed in multiple studies, revealing some adverse effects, primarily related to hepatic function. In one trial, serious adverse events were reported in patients receiving this compound-moxifloxacin-pyrazinamide, including elevated liver enzymes and fatalities .

Table 2: Adverse Events Associated with this compound Regimens

Adverse Event TypeFrequency (%)Notes
Elevated liver enzymes~4%Noted in trials with combination therapies .
Serious adverse eventsVariableReported in specific studies involving this compound .

Case Studies

Several case studies have documented the successful application of this compound in clinical settings:

  • Case Study: Drug-Resistant Tuberculosis Treatment
    • A patient with multidrug-resistant tuberculosis was treated with a regimen including this compound and experienced a significant reduction in bacterial load within weeks.
    • Follow-up cultures confirmed negative results after three months of treatment.
  • Case Study: Combination Therapy
    • A cohort study involving patients treated with this compound-bedaquiline-linezolid demonstrated a high rate of favorable outcomes (90%) after six months, although linezolid-related toxicity was noted as a concern .

Actividad Biológica

Pretomanid is a novel nitroimidazole antibiotic primarily developed for the treatment of drug-resistant tuberculosis (TB). Its unique mechanism of action and efficacy against Mycobacterium tuberculosis (Mtb) make it a significant advancement in TB therapy. This article explores the biological activity of this compound, including its pharmacodynamics, efficacy in clinical settings, and its role in combination therapies.

This compound exhibits a dual mechanism of action depending on the environmental conditions:

  • Aerobic Conditions : Under these conditions, this compound inhibits the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition leads to cell death and is particularly effective against actively replicating Mtb .
  • Anaerobic Conditions : this compound generates reactive nitrogen species that contribute to its bactericidal activity against both replicating and dormant Mtb . This characteristic is crucial for treating latent TB infections.

Pharmacokinetics and Bioactivation

This compound is bioactivated by mycobacterial enzymes, specifically the deazaflavin-dependent nitroreductase (Ddn). This enzyme catalyzes the reduction of this compound, which is necessary for its antimicrobial activity. Notably, human nitroreductases do not activate this compound, which minimizes potential toxicity to human cells .

Efficacy in Clinical Trials

Recent studies have demonstrated that this compound-containing regimens significantly improve treatment outcomes for patients with drug-resistant TB. A systematic review and meta-analysis revealed that patients receiving this compound had 46.73 times higher odds of achieving a favorable outcome compared to those on non-pretomanid regimens .

Table 1: Summary of Clinical Trial Findings

StudyRegimenNumber of PatientsFavorable Outcomes (%)Odds Ratio (OR)95% Confidence Interval (CI)
Tweed et al.This compound + Bedaquiline + Linezolid23786%46.7311.76 - 185.7
Nix-TB TrialThis compound + Bedaquiline + Linezolid10990%N/AN/A
APT StudyThis compound + Rifampicin + Pyrazinamide15779% (8-week conversion)N/AN/A

Case Studies

  • Nix-TB Trial : This pivotal study evaluated the efficacy of a three-drug regimen containing this compound, bedaquiline, and linezolid in patients with extensively drug-resistant TB (XDR-TB). The trial reported a high success rate with minimal adverse effects, demonstrating this compound's potential as a cornerstone in TB treatment protocols .
  • Assessing this compound for Tuberculosis (APT) : A phase 2 clinical trial assessed various combinations involving this compound. Results indicated that regimens containing this compound significantly reduced the time to culture conversion compared to standard treatments, reinforcing its role as an effective agent against drug-sensitive and resistant strains of Mtb .

Safety Profile

The safety profile of this compound has been generally favorable, with most adverse events being manageable. In clinical trials, grade ≥3 adverse events were reported in a small percentage of participants (5-9%), primarily related to liver function tests . Continuous monitoring during treatment is recommended to manage potential hepatotoxicity.

Q & A

Basic: What experimental design considerations are critical for evaluating Pretomanid’s efficacy against Mycobacterium tuberculosis in preclinical studies?

Methodological Answer:
Preclinical studies require a structured approach to ensure reproducibility and validity. Key steps include:

  • Strain Selection: Use standardized TB strains (e.g., H37Rv) and clinical isolates with documented resistance profiles to contextualize this compound’s activity .
  • Dose-Response Metrics: Determine minimum inhibitory concentrations (MICs) using broth microdilution assays, with triplicate replicates to account for variability .
  • Animal Models: Employ murine or guinea pig models of TB infection, ensuring sample sizes are statistically powered (e.g., ≥10 animals/group) to detect treatment effects .
  • Control Groups: Include positive controls (e.g., bedaquiline) and negative controls (untreated cohorts) to benchmark efficacy .

Table Suggestion:

VariableIn Vitro DesignIn Vivo Design
Bacterial StrainH37Rv, MDR-TB clinical isolatesInfected murine models
Primary EndpointMIC90 valuesLung CFU reduction after 4 weeks
Replication StrategyTriplicate assays per strain≥10 animals/group, randomized allocation

Advanced: How can researchers resolve contradictions in this compound’s clinical trial outcomes across geographic regions?

Methodological Answer:
Discrepancies often arise from population heterogeneity or methodological variability. Strategies include:

  • Stratified Analysis: Subgroup participants by variables like HIV co-infection status, nutritional biomarkers, or genetic polymorphisms in drug metabolism pathways .
  • Meta-Regression: Pool data from multiple trials (e.g., NC-005 and Nix-TB trials) to identify confounding factors (e.g., regional differences in companion drugs) using random-effects models .
  • Quality Assessment: Apply tools like GRADE to evaluate trial bias, focusing on blinding adequacy and attrition rates .

Example Framework:

Systematically map regional trial designs (PICOT criteria: Population, Intervention, Comparison, Outcome, Time) .

Quantify heterogeneity via I² statistics in meta-analyses .

Basic: What frameworks guide systematic reviews of this compound’s combination therapy regimens?

Methodological Answer:
Adopt PRISMA guidelines with PICOS inclusion criteria:

  • Population: MDR-TB patients with resistance to rifampicin and isoniazid.
  • Intervention: this compound + bedaquiline + linezolid (BPaL regimen).
  • Comparator: Standard MDR-TB regimens (e.g., injectable-based therapies).
  • Outcome: Sputum culture conversion at 8 weeks.
  • Study Design: Randomized controlled trials (RCTs) or observational cohorts .

Data Synthesis: Use RevMan for risk ratio (RR) calculations with 95% confidence intervals, highlighting heterogeneity via forest plots .

Advanced: How should pharmacokinetic/pharmacodynamic (PK/PD) models be structured to optimize this compound dosing?

Methodological Answer:
Develop mechanism-based models incorporating:

  • Compartmental Analysis: Estimate drug distribution in lung tissue vs. plasma using non-linear mixed-effects modeling (NONMEM) .
  • Covariate Analysis: Integrate patient covariates (e.g., albumin levels, renal clearance) to explain inter-individual variability .
  • Monte Carlo Simulations: Predict target attainment rates (e.g., fAUC/MIC >25) for proposed dosing regimens .

Table Suggestion:

ParameterSourceImpact on Dosing
Plasma Protein BindingIn vitro equilibrium dialysisAdjust for hypoalbuminemia
Metabolite ClearanceCYP3A4 activity assaysDose modification in hepatic impairment

Basic: How are variables operationalized in studies investigating this compound resistance mechanisms?

Methodological Answer:

  • Dependent Variable: Define resistance as a ≥4-fold increase in MIC relative to baseline .
  • Independent Variables: Include genetic mutations (e.g., ddn, fgd1), drug exposure duration, and efflux pump activity .
  • Confounders: Control for prior TB treatment history using multivariable regression .

Validation: Use whole-genome sequencing to correlate phenotypic resistance with mutational profiles .

Advanced: What qualitative methods are suitable for studying adherence barriers in this compound-based regimens?

Methodological Answer:

  • Thematic Analysis: Conduct semi-structured interviews with patients, coding transcripts for themes like side effects (e.g., neuropathy) or logistical challenges .
  • Triangulation: Combine focus group data with electronic pill-monitoring datasets to validate self-reported adherence .
  • Bias Mitigation: Address researcher subjectivity via reflexivity journals and peer debriefing .

Framework: Apply the SURE checklist to report qualitative findings transparently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pretomanid
Reactant of Route 2
Reactant of Route 2
Pretomanid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.